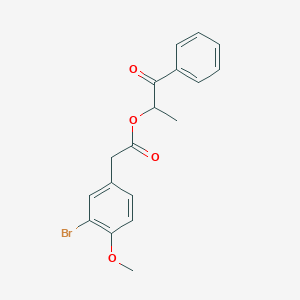
2,4-Dimethylphenyl 4-ethoxybenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethylphenyl 4-ethoxybenzenesulfonate is a chemical compound that has been widely used in scientific research due to its unique properties. It is a sulfonate ester that is commonly used as a reagent in organic synthesis and as a probe in biological studies.
Mécanisme D'action
The mechanism of action of 2,4-Dimethylphenyl 4-ethoxybenzenesulfonate is not fully understood. However, it is believed to interact with proteins through hydrophobic interactions and hydrogen bonding. The sulfonate group of the compound can also interact with positively charged amino acid residues on the surface of proteins.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In one study, it was found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that the compound may have potential as a therapeutic agent for neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,4-Dimethylphenyl 4-ethoxybenzenesulfonate in lab experiments is its versatility. It can be used as a protecting group in organic synthesis and as a fluorescent probe in biological studies. However, one limitation of the compound is its potential toxicity. It is important to handle the compound with care and to use appropriate safety precautions.
Orientations Futures
There are several potential future directions for research on 2,4-Dimethylphenyl 4-ethoxybenzenesulfonate. One area of interest is the development of new synthetic methods for the compound. Another potential direction is the investigation of its potential therapeutic applications, particularly in the treatment of neurological disorders. Additionally, further studies could be conducted to better understand its mechanism of action and its interactions with proteins.
Conclusion
In conclusion, this compound is a versatile compound that has been widely used in scientific research. Its unique properties make it useful as a reagent in organic synthesis and as a probe in biological studies. While there are potential advantages to using the compound, it is important to handle it with care due to its potential toxicity. There are several potential future directions for research on the compound, including the development of new synthetic methods and investigation of its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2,4-Dimethylphenyl 4-ethoxybenzenesulfonate involves the reaction of 2,4-dimethylphenol with ethyl p-toluenesulfonate in the presence of a strong base such as potassium carbonate. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
2,4-Dimethylphenyl 4-ethoxybenzenesulfonate has been widely used in scientific research as a reagent in organic synthesis and as a probe in biological studies. It is commonly used as a protecting group for alcohols and amines in organic synthesis. In biological studies, it is often used as a fluorescent probe for monitoring protein conformational changes and protein-protein interactions.
Propriétés
Formule moléculaire |
C16H18O4S |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
(2,4-dimethylphenyl) 4-ethoxybenzenesulfonate |
InChI |
InChI=1S/C16H18O4S/c1-4-19-14-6-8-15(9-7-14)21(17,18)20-16-10-5-12(2)11-13(16)3/h5-11H,4H2,1-3H3 |
Clé InChI |
HDQFKCZLBYOLKQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C)C |
SMILES canonique |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine](/img/structure/B288715.png)
![2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B288716.png)

![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288720.png)




![4-[(2,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288736.png)
![6-bromo-3-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B288739.png)



